molecular formula C11H16ClN3O2S B11837389 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

Cat. No.: B11837389
M. Wt: 289.78 g/mol
InChI Key: TZRXKPHYRKYBJC-UHFFFAOYSA-N
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Description

Historical Evolution of Azepane-Sulfonyl Pharmacophores

The strategic incorporation of azepane rings into sulfonamide-based therapeutics originated from efforts to balance conformational flexibility with target specificity. Early work demonstrated that seven-membered azepane systems provided enhanced binding pocket accommodation compared to smaller piperidine analogs, particularly for G-protein-coupled receptors and metabolic enzymes. The azepane ring's boat-chair conformational equilibrium allows dynamic adaptation to enzyme active sites while maintaining optimal sulfonamide group orientation for hydrogen bonding interactions.

Key synthetic breakthroughs enabled practical access to azepane-sulfonyl hybrids. Palladium-mediated cross-coupling techniques, such as those employing α-halo eneformamides, allowed efficient introduction of sulfonamide groups at specific ring positions while preserving stereochemical integrity. For example, Vilsmeier–Haack reactions on caprolactam derivatives provided direct routes to N-functionalized azepanes suitable for subsequent sulfonylation. Late-stage sulfonamide formation via sulfonyl fluorides emerged as a pivotal strategy, enabling modular construction of analogs like 3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-amine without requiring protective group strategies.

Synthetic Milestone Impact on Azepane-Sulfonyl Chemistry Reference
Vilsmeier–Haack azepane functionalization Enabled single-step N-activation for sulfonylation
Sulfonyl fluoride coupling strategies Permitted late-stage diversification of sulfonamides
Palladium-mediated cross-coupling Allowed stereoselective C–N bond formation

The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors marked a therapeutic breakthrough, demonstrating >100-fold selectivity over related dehydrogenases through optimal sulfonamide positioning within the enzyme's hydrophobic pocket. This success spurred development of related structures combining azepane's metabolic stability with sulfonamide's hydrogen-bonding capacity.

Pyridine Derivatives as Privileged Scaffolds in Targeted Drug Design

Pyridine's electronic profile and hydrogen-bonding capabilities make it indispensable in kinase inhibitor and antiviral drug design. The 5-chloro-4-aminopyridine moiety in this compound exemplifies rational scaffold optimization – the electron-withdrawing chlorine atom enhances metabolic stability while the C4 amine provides a handle for target-specific interactions.

Structural studies reveal pyridine's nitrogen atom frequently participates in key π-cation interactions with lysine residues in viral proteases and ATP-binding pockets. Chlorine substitution at C5 induces favorable dipole moments that enhance membrane permeability, as demonstrated in SARS-CoV-2 main protease inhibitors containing analogous pyridine sulfonamides. The C4 amine's hydrogen-bond donor capacity proves critical for anchoring compounds to conserved catalytic residues across multiple enzyme classes.

Comparative Analysis of Pyridine Substitution Patterns

Position Substituent Electronic Effect Biological Impact
C3 Sulfonamide Strong electron-withdrawing Enhances acidity of NH proton
C4 Amine Electron-donating (+M effect) Facilitates H-bond donation
C5 Chlorine Moderate electron-withdrawing (-I) Increases lipophilicity and stability

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-amine

InChI

InChI=1S/C11H16ClN3O2S/c12-9-7-14-8-10(11(9)13)18(16,17)15-5-3-1-2-4-6-15/h7-8H,1-6H2,(H2,13,14)

InChI Key

TZRXKPHYRKYBJC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with azepane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine is a chemical compound featuring a pyridine ring with a chlorine atom and a sulfonamide group linked to an azepane moiety. Its structure suggests potential reactivity and biological activity, making it interesting for medicinal chemistry and drug development. The primary applications of this compound lie in pharmaceutical development, particularly as a potential drug candidate targeting NAD biosynthesis pathways.

Scientific Research Applications

NAD Biosynthesis Inhibition: this compound has demonstrated promise as an inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. Targeting the NAD salvage pathway is significant in cancer research because it can affect tumor growth and survival.

Biological Studies: This compound has been investigated for its antimicrobial and anti-inflammatory properties, suggesting broader potential therapeutic applications.

Interaction Studies: Interaction studies often focus on the compound's binding affinity to target proteins involved in NAD metabolism, employing techniques to understand its mechanism of action and efficacy as a therapeutic agent.

Structural Features and Reactivity: The uniqueness of this compound lies in its specific combination of a chlorinated pyridine with an azepane sulfonamide structure, which may confer distinct biological activities compared to its analogs. The compound's structure suggests potential reactivity and biological activity, making it of interest in medicinal chemistry and drug development.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Amino-3-chloropyridineAmino group at position 4Known for its use in dye manufacturing
1-(5-Chloropyridin-3-yl)-1,4-diazepaneDiazepane instead of azepaneExhibits different pharmacological profiles
N-[4-(phenylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)ureaSulfonamide linkageUsed in anti-cancer research

Synthetic Organic Chemistry

This compound's structure allows for diverse reactions in synthetic organic chemistry. The detailed synthetic pathway may vary depending on specific laboratory protocols and desired purity levels.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorine atom and pyridine ring can participate in binding interactions with various biological targets, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its azepane-sulfonyl substituent, which distinguishes it from other pyridine derivatives. Below is a detailed comparison with structurally related compounds:

Compound Name Substituents Key Features Evidence
4-Chloro-5-methoxypyridin-3-amine - Cl (position 5)
- NH₂ (position 3)
- OCH₃ (position 4)
Methoxy group enhances electron density; potential for nucleophilic reactivity.
5-Chloropyridin-3-amine hydrochloride - Cl (position 5)
- NH₂ (position 3)
- HCl salt
Protonated amine improves solubility; hydrochloride salts aid crystallization.
3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine - Selenyl group
- Imidazopyridine core
Selenium’s redox activity may confer antioxidant or catalytic properties.

Physicochemical Properties

  • Electron Effects : The azepane-sulfonyl group in the target compound is bulkier and more electron-withdrawing than the methoxy group in 4-chloro-5-methoxypyridin-3-amine . This may reduce nucleophilicity at the pyridine ring but enhance stability toward oxidation.
  • Solubility : Unlike 5-chloropyridin-3-amine hydrochloride, the free amine in 3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-amine likely exhibits lower aqueous solubility, though the sulfonyl group could improve solubility in polar organic solvents .

Biological Activity

3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a SIRT2 inhibitor. This article reviews the biological activity of this compound, providing detailed insights from various studies, including case studies and data tables.

This compound is characterized by its azepane ring and sulfonamide functional group, which are crucial for its biological interactions. The compound's structure allows it to engage with various biological targets, particularly those involved in neuronal functions.

The primary mechanism of action attributed to this compound involves the inhibition of SIRT2 (Sirtuin 2), a member of the sirtuin family of proteins that play significant roles in cellular regulation, including deacetylation processes. SIRT2 is known to be involved in neuroprotection and the modulation of neurodegenerative processes.

Inhibition Studies

Inhibition studies have shown that this compound exhibits significant activity against SIRT2, leading to increased acetylation of α-tubulin, a known substrate for SIRT2. This effect has been observed in various neuronal cell lines, suggesting a potential therapeutic role in conditions like Huntington's disease and Parkinson's disease.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line IC50 (µM) Effect on α-tubulin Acetylation Notes
Study 1ST14A9.4Increased acetylationDose-dependent response observed
Study 2Neuro2a10.8Significant increaseProtective effects against neurodegeneration
Study 3Primary Neurons6.1Enhanced acetylationCorrelation with reduced polyglutamine aggregates

Case Studies

Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotection, treatment with this compound led to a marked increase in neuronal survival rates in models of Parkinson's disease. The compound's ability to inhibit SIRT2 resulted in decreased formation of toxic protein aggregates associated with neurodegeneration.

Case Study 2: Huntington's Disease Model
Another investigation demonstrated that this compound effectively reduced polyglutamine aggregates in cellular models of Huntington's disease. The mechanism involved SIRT2 inhibition, which enhanced α-tubulin acetylation and improved cellular health markers.

Q & A

Q. What are the recommended synthetic routes for 3-(Azepan-1-ylsulfonyl)-5-chloropyridin-4-amine, and how can its purity be validated?

The synthesis of sulfonamide-containing pyridinyl derivatives typically involves S-alkylation or sulfonylation reactions . For example, analogous compounds are synthesized by reacting a chloropyridinyl precursor with azepane-1-sulfonyl chloride under alkaline conditions, as demonstrated in sulfonamide derivatization protocols . Key parameters include:

  • Base selection : Trialkylamines (e.g., Et3_3N) enhance yields by scavenging HCl during sulfonamide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction kinetics.
  • Characterization : Validate purity via 1^1H-NMR and 13^13C-NMR to confirm substituent integration and absence of unreacted intermediates. For example, the sulfonamide proton (NH) typically appears as a singlet at δ 8.5–9.5 ppm, while azepane protons resonate as multiplets in δ 1.5–3.0 ppm .

Q. What safety protocols are critical when handling intermediates like 5-chloropyridin-4-amine derivatives?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact with reactive intermediates (e.g., chloropyridines, sulfonyl chlorides).
  • Waste disposal : Segregate halogenated and sulfur-containing waste for professional treatment, as improper disposal risks environmental contamination .
  • First-aid measures : Immediate rinsing with water and consultation with a physician are recommended for exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide bond formation in sterically hindered pyridinyl systems?

  • Experimental variables : Use a Design of Experiments (DoE) approach to test factors like temperature (25–80°C), base stoichiometry (1–3 eq.), and reaction time (4–24 hrs). For example, trialkylamines (e.g., Hünig’s base) outperform inorganic bases in sterically crowded systems due to improved proton scavenging .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC-MS to identify side products (e.g., over-sulfonylation).

Q. How should researchers resolve contradictions between spectral data and crystallographic results?

  • Case study : If 1^1H-NMR suggests a single conformer but X-ray crystallography reveals polymorphism, employ dynamic NMR to detect slow-exchange conformers.
  • Refinement tools : Use SHELXL (via Olex2 or SHELXTL) to model disorder or twinning in crystallographic data. For example, high-resolution data (e.g., < 1.0 Å) enables precise refinement of sulfonamide torsion angles .

Q. What strategies are effective for designing derivatives with modified azepane or sulfonyl groups?

  • Scaffold diversification : Replace azepane with other N-heterocycles (e.g., piperidine, morpholine) to study steric/electronic effects on bioactivity.
  • Functional group interconversion : Convert the sulfonamide to sulfonate esters via nucleophilic substitution to alter solubility and reactivity .
  • Analytical validation : Use HRMS and X-ray photoelectron spectroscopy (XPS) to confirm substituent incorporation and oxidation states.

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • DFT calculations : Employ Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This aids in understanding nucleophilic/electrophilic sites for reactivity predictions.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) using AutoDock Vina or Schrödinger Suite .

Methodological Considerations

Q. Handling contradictory analytical data

  • Cross-validation : Compare 13^13C-NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw) to identify outliers.
  • Crystallographic validation : Resolve ambiguities in substituent orientation (e.g., sulfonyl group conformation) using Hirshfeld surface analysis .

Q. Scaling up reactions without compromising yield

  • Process optimization : Transition from batch to flow chemistry for exothermic sulfonylation steps, ensuring consistent temperature control.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate high-purity batches .

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